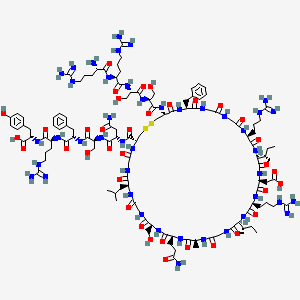
3-Phenylcyclopentanecarboxylic acid
Descripción general
Descripción
3-Phenylcyclopentanecarboxylic acid is a chemical compound with the molecular formula C12H14O2 . It has a molecular weight of 190.24 .
Molecular Structure Analysis
The molecular structure of 3-Phenylcyclopentanecarboxylic acid consists of a phenyl group attached to a cyclopentane ring, which also carries a carboxylic acid group . The InChI code for this compound is 1S/C12H14O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) .Aplicaciones Científicas De Investigación
1. Sigma-Selective Agents in Medicinal Chemistry
3-Phenylcyclopentanecarboxylic acid derivatives, specifically phenylpiperidinyl and phenylpiperazinyl alkyl esters, have been synthesized and evaluated for their affinity at sigma 1 and sigma 2 sites. These compounds, especially the phenylpiperidines, demonstrated potent sigma ligand properties and selective affinity for sigma 1 over other receptors. This research has contributed to understanding the biology of the sigma recognition site and its potential for drug design (Hudkins et al., 1994).
2. As a Privileged Scaffold in Medicinal Chemistry
Research on 3-Phenylcoumarins, a family of heterocyclic molecules which includes 3-Phenylcyclopentanecarboxylic acid, has focused on their natural origin, synthetic procedures, and pharmacological applications. These compounds have been explored extensively in the design of new drug candidates, highlighting their significance in medicinal chemistry (Matos et al., 2021).
3. Synthesis of Enantiopure C(5)-Substituted Transpentacins
Asymmetric syntheses of enantiopure C(5)-substituted transpentacins, including 2-amino-5-phenylcyclopentanecarboxylic acid, have been achieved. These syntheses are significant for the development of structurally complex molecules, potentially useful in pharmaceutical applications (Davies et al., 2013).
4. Detoxifying Properties of Modified Carbon Sorbents
Modification of mesoporous carbon sorbents with 3-phenylpropanoic acid, a related compound, has shown promising results in creating preparations with detoxifying, antibacterial, and antifungal properties. This research can lead to new methods for purifying blood plasma and other medical applications (Getsina et al., 2021).
Safety and Hazards
The safety data sheet for 3-Phenylcyclopentanecarboxylic acid indicates that it may cause eye and skin irritation. If inhaled or ingested, it may cause respiratory and gastrointestinal irritation . It’s recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .
Mecanismo De Acción
Mode of Action
3-Phenylcyclopentanecarboxylic acid acts as an inhibitor of the AKR1C3 enzyme . By inhibiting this enzyme, it can potentially alter the balance of active androgens, estrogens, and progestins in the body, as AKR1C3 can interconvert these hormones with their cognate inactive metabolites .
Biochemical Pathways
The action of 3-Phenylcyclopentanecarboxylic acid primarily affects the steroid hormone biosynthesis pathway . By inhibiting AKR1C3, it can disrupt the normal function of this pathway, leading to changes in the levels of active androgens, estrogens, and progestins .
Result of Action
The inhibition of AKR1C3 by 3-Phenylcyclopentanecarboxylic acid can lead to changes in the levels of active androgens, estrogens, and progestins in the body . These changes could potentially have wide-ranging effects, given the diverse roles of these hormones in various physiological processes.
Propiedades
IUPAC Name |
3-phenylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOLSKRVZNXDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605012 | |
| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91495-75-9 | |
| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,8-Diaza-spiro[3.5]nonan-9-one](/img/structure/B3058659.png)





![2-Chloro-6h-benzo[c]chromen-6-one](/img/structure/B3058668.png)



![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B3058676.png)
![[3,4'-Bipyridin]-5-amine, 6-methoxy-](/img/structure/B3058677.png)